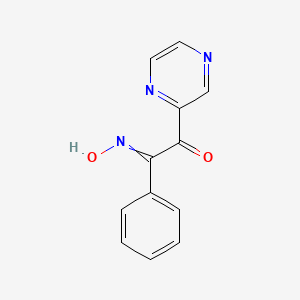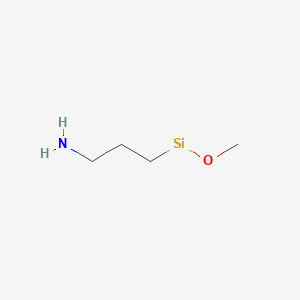
3-Aminopropylmethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopropylmethoxysilane is an organosilicon compound with the chemical formula H2N(CH2)3Si(OCH3)3. It is a versatile silane coupling agent widely used in various scientific and industrial applications. The compound is known for its ability to introduce amino groups onto surfaces, making it valuable in surface modification and functionalization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Aminopropylmethoxysilane can be synthesized through the reaction of 3-aminopropylamine with methoxysilanes. The typical reaction involves the following steps:
Reaction Setup: The reaction is carried out in a solvent such as toluene or xylene.
Addition of Reagents: 3-aminopropylamine is added to the methoxysilane under an inert atmosphere.
Reaction Conditions: The mixture is heated to a temperature range of 80-120°C and stirred for several hours.
Purification: The product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopropylmethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can hydrolyze in the presence of water to form silanols.
Condensation: The silanols can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Amination: The amino group can react with various electrophiles, such as aldehydes and ketones, to form imines or amines.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Amination: Electrophiles like aldehydes, ketones, or isocyanates under mild to moderate temperatures.
Major Products Formed:
Hydrolysis and Condensation: Siloxane networks or films.
Amination: Imines or secondary amines, depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Aminopropylmethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a silane coupling agent to modify surfaces of materials such as glass, silica, and metals.
Medicine: Utilized in drug delivery systems and the functionalization of nanoparticles for targeted therapy.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mecanismo De Acción
The primary mechanism of action of 3-aminopropylmethoxysilane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. The amino group provides reactivity towards various electrophiles, enabling the functionalization of surfaces and the formation of covalent bonds with other molecules. This dual functionality makes it a valuable compound for surface modification and crosslinking applications .
Comparación Con Compuestos Similares
3-Aminopropyltriethoxysilane: Similar to 3-aminopropylmethoxysilane but with ethoxy groups instead of methoxy groups.
3-Glycidyloxypropyltrimethoxysilane: Contains a glycidyl group, providing additional reactivity for epoxy-based applications.
3-Mercaptopropyltrimethoxysilane: Contains a thiol group, making it useful for applications requiring sulfur functionality.
Uniqueness: this compound is unique due to its combination of methoxy groups and an amino group, providing both hydrolytic stability and reactivity towards electrophiles. This makes it particularly suitable for applications requiring robust surface modification and functionalization .
Propiedades
Fórmula molecular |
C4H11NOSi |
|---|---|
Peso molecular |
117.22 g/mol |
InChI |
InChI=1S/C4H11NOSi/c1-6-7-4-2-3-5/h2-5H2,1H3 |
Clave InChI |
GRAKIAFZHSPONK-UHFFFAOYSA-N |
SMILES canónico |
CO[Si]CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


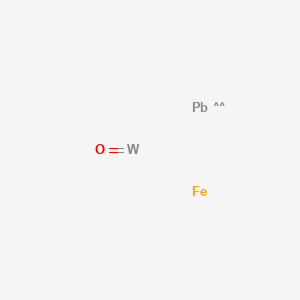
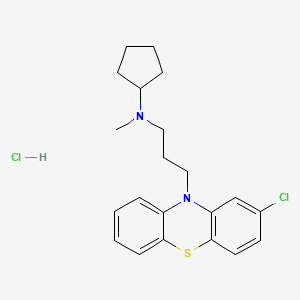
![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
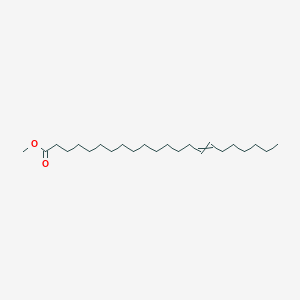
![2-({2-[(2-Chloroethyl)sulfanyl]ethyl}amino)-3,5-dinitrobenzene-1-sulfonic acid](/img/structure/B14508636.png)
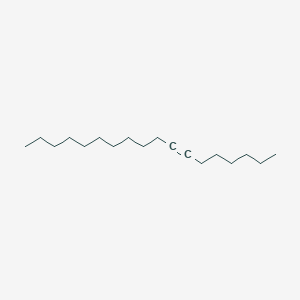

![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)


![Diethyl [ethoxy(furan-2-yl)methyl]phosphonate](/img/structure/B14508677.png)
![1-Bromo-3-[(2,2-dichloroethenyl)oxy]benzene](/img/structure/B14508678.png)

